molecular formula C14H19N5O5 B049011 N2-Isobutyryl-2'-deoxyguanosine CAS No. 68892-42-2

N2-Isobutyryl-2'-deoxyguanosine

Cat. No. B049011
CAS RN: 68892-42-2
M. Wt: 337.33 g/mol
InChI Key: SIDXEQFMTMICKG-DJLDLDEBSA-N
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Description

Synthesis Analysis

The synthesis of N2-Isobutyryl-2'-deoxyguanosine and its derivatives involves various chemical reactions. A notable method includes the efficient one-flask synthesis of N2-isobutyryl-O6-[2-(4-nitrophenyl)ethyl]-5′-O-dimethoxytrityl-2′-deoxyguanosine through alkylation followed by deprotection processes (Guzaev, 1992). Another approach described the synthesis starting from guanosine and involving protection and deprotection steps to yield protected 3′-deoxyguanosine (He & BischofbergerNorbert, 1995).

Molecular Structure Analysis

N2-Isobutyryl-2'-deoxyguanosine exhibits unique structural features that influence its chemical reactivity and interaction with enzymes and nucleic acids. The molecular structure of this compound has been analyzed through various spectroscopic techniques, revealing insights into its tautomeric forms and the stability of these forms under different conditions (Yang et al., 2013).

Chemical Reactions and Properties

The chemical behavior of N2-Isobutyryl-2'-deoxyguanosine under various conditions has been extensively studied. For example, its reactivity towards deacylation and the kinetic investigation of this process highlight the compound's stability and reactivity (Liguori et al., 1994). Another study focused on the synthesis and reactivity of 8-fluoro-N-2-isobutyryl-2′-deoxyguanosine, demonstrating its labile nature under acidic conditions and challenges in incorporating it into oligonucleotides (Solodinin et al., 2020).

Scientific Research Applications

  • Anti-Neoplastic Activity : N2-isobutyryl-2'-deoxyguanosine-N7-cyanoborane derivatives have demonstrated potent anti-neoplastic activity against various human tumor cells. They inhibit DNA and RNA synthesis and cause DNA strand scission (Sood et al., 1992).

  • Efficient Synthesis for Therapeutics : An efficient one-flask synthesis method for N2-isobutyryl-O6-[2-(4-nitrophenyl)ethyl]-5′-O-dimethoxytrityl-2′-deoxyguanosine has been developed. This enables the production of a new class of anti-neoplastic agents (Guzaev, 1992).

  • Chemoselective Arylation : A rapid route to N2-aryl-2′-deoxyguanosine nucleosides has been achieved by treating 2′-deoxyguanosine with organoiron complexes. This provides a potential pathway for developing nucleoside-based therapeutics (Potter et al., 1992).

  • Stability for Solid Phase Synthesis : The stability of 8-fluoro-N-2-isobutyryl-2′-deoxyguanosine in acidic conditions and dichloroacetic acid has been studied for solid phase synthesis applications (Solodinin et al., 2020).

  • Thermosensitive Supramolecules : 2'-deoxyguanosine derivatives can self-assemble into thermosensitive supramolecules. These provide a new paradigm for smart thermosensitive materials, offering complementary properties to traditional polymers (Betancourt & Rivera, 2009).

  • Synthesis of Biologically Active Adducts : The Buchwald-Hartwig reaction has been used to synthesize biologically important N2-amine adducts of 2′-deoxyguanosine, making them accessible for further biological studies (Bonala et al., 2000).

  • Observation of Guanine Tautomers : NMR spectroscopy has revealed the first direct observation of guanine tautomers in a 1:1 ratio in dichloromethane-dimethyl sulfoxide (Yang et al., 2013).

  • Automated Oligodeoxyribonucleotide Synthesis : Automated synthesis techniques using amidine protected purine synthons have enabled the synthesis of oligodeoxyribonucleotides containing 30-40 bases (Točík et al., 1987).

Safety And Hazards

When handling N2-Isobutyryl-2’-deoxyguanosine, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation .

properties

IUPAC Name

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O5/c1-6(2)12(22)17-14-16-11-10(13(23)18-14)15-5-19(11)9-3-7(21)8(4-20)24-9/h5-9,20-21H,3-4H2,1-2H3,(H2,16,17,18,22,23)/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDXEQFMTMICKG-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90218970
Record name Guanosine, 2'-deoxy-N-(2-methyl-1-oxopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-Isobutyryl-2'-deoxyguanosine

CAS RN

68892-42-2
Record name Guanosine, 2'-deoxy-N-(2-methyl-1-oxopropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068892422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanosine, 2'-deoxy-N-(2-methyl-1-oxopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
A Sood, BR Shaw, BF Spielvogel, ES Hall, LK Chi… - Die …, 1992 - europepmc.org
N2-Isobutyryl-2'-deoxyguanosine-N7-cyanoborane derivatives were observed to be potent antineoplastic agents and to be active against a number of human tissue culture tumor cells, …
Number of citations: 22 europepmc.org
BT Golding, C Bleasdale, J McGinnis, S Müller… - Tetrahedron, 1997 - Elsevier
The carcinogenicity of N-methyl-N-nitrosourea (MNU) arises from its ability to methylate DNA. This occurs in an aqueous environment and therefore an appreciation of the mode of …
Number of citations: 60 www.sciencedirect.com
JC Schulhof, D Molko, R Teoule - Nucleic acids research, 1987 - academic.oup.com
… N-deacylation in sodium hydroxide/methanol appears to be thirty times longer for N2-isobutyryl-2'-deoxyguanosine than for N4-benzoy1-2'-deoxycytidine. We can also note that the …
Number of citations: 266 academic.oup.com
BS Sproat, B Beijer, P Rider, P Neuner - Nucleic acids research, 1987 - academic.oup.com
… 5'-(S-Triphenylmethyl)mercapto-3'-0-levulinyl-N2-isobutyryl-2'.5-dideoxyguanosine {Xll: 3'-O-Levulinyl-N2-isobutyryl-2'-deoxyguanosine (2.87 g, 6.6 mmol) was converted to the 5'-iodo …
Number of citations: 145 academic.oup.com
BS Sproat, B Beijer, P Rider - Nucleic acids research, 1987 - academic.oup.com
… S'-O-Dimethoxytrityl-r^-pivaloyl^'deoxyadenosine (XI) and 5'-0-dimethoxytrityl-N2-isobutyryl-2'-deoxyguanosine (XVII) were prepared using the Jones transient protection procedure (23)…
Number of citations: 56 academic.oup.com
Z Tocík, L Arnold, J Smrt - Nucleic Acids Symposium Series, 1987 - europepmc.org
… Side reaction during phosphitylation of 5'-O-dimethoxytrityl-N2-isobutyryl-2'-deoxyguanosine was observed. As a suitable dG synthon, 5'-O-dimethoxytrityl-N2-dimethylaminomethyl-ene-…
Number of citations: 4 europepmc.org
ZA Sergueeva, DS Sergueev… - Nucleosides, Nucleotides & …, 2000 - Taylor & Francis
… We likewise observed selective reduction of base-protecting acyl groups in 3'-0, N6-dibenzoyl-2'-deoxyadenosine and 3'0-benzoyl, N2-isobutyryl-2'-deoxyguanosine, leaving intact the …
Number of citations: 29 www.tandfonline.com
Y Zhou, POP Ts'o - Nucleosides, Nucleotides & Nucleic Acids, 1996 - Taylor & Francis
Oligodeoxyribonucleoside methylphosphonates containing multiple 2-aminopurine bases were synthesized by solid-phase phosphonamidite chemistry for investigating their triple helix …
Number of citations: 6 www.tandfonline.com
RT Pon, N Usman, MJ Damha… - Nucleic acids …, 1986 - academic.oup.com
Phosphoramidite reagents can phosphitylate guanine bases at the O 6 -position during solid phase synthesis and serious chain cleavage occurs if the base phosphitylation is not …
Number of citations: 56 academic.oup.com
YZ Xu, Q Zheng, PF Swann - Tetrahedron, 1992 - Elsevier
6-(2,4-dinitrophenyl)thioguanine phosphoramidite monomers with the 2-amino group of the base protected by either the isobutyryl or phenylacetyl group were incorporated into …
Number of citations: 80 www.sciencedirect.com

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